Boc-Ala-OSu
Description
The exact mass of the compound Succinimido (S)-2-[(tert-butoxycarbonyl)amino]propionate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 334372. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O6/c1-7(13-11(18)19-12(2,3)4)10(17)20-14-8(15)5-6-9(14)16/h7H,5-6H2,1-4H3,(H,13,18)/t7-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COMUWNFVTWKSDT-ZETCQYMHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)ON1C(=O)CCC1=O)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)ON1C(=O)CCC1=O)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301219552 | |
| Record name | tert-Butyloxycarbonyl-L-alanine-N-hydroxysuccinimide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301219552 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3392-05-0 | |
| Record name | tert-Butyloxycarbonyl-L-alanine-N-hydroxysuccinimide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3392-05-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-Butyloxycarbonyl-L-alanine-N-hydroxysuccinimide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301219552 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Succinimido (S)-2-[(tert-butoxycarbonyl)amino]propionate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.209 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Contextualization of Activated Esters in Amide Bond Formation Methodologies
The formation of an amide bond between a carboxylic acid and an amine is a cornerstone reaction in organic synthesis. However, the direct reaction is generally unfavorable as it requires high temperatures and results in the formation of a stable ammonium (B1175870) carboxylate salt. To overcome this, the carboxyl group must be "activated" to enhance its electrophilicity. Activated esters represent a widely utilized class of intermediates for this purpose. wikipedia.org
These esters are O-acyl derivatives formed from carboxylic acids and hydroxyl compounds with relatively acidic protons. umich.edu The modification of the alkoxy leaving group facilitates the aminolysis reaction, allowing amide bond formation to proceed under mild conditions. umich.edu N-hydroxysuccinimide (NHS) esters, in particular, are among the most versatile and commonly employed activated esters due to their shelf-stability and reactivity under gentle conditions. amerigoscientific.com They react cleanly with primary and secondary amines to form the desired amide bond, releasing N-hydroxysuccinimide as a water-soluble byproduct that is easily removed during purification. umich.eduamerigoscientific.com Other activated esters, such as those derived from p-nitrophenol, pentafluorophenol, and N-hydroxybenzotriazole (HOBt), are also used, but NHS esters remain a preferred choice for many applications, including bioconjugation and solid-phase peptide synthesis. amerigoscientific.comacs.org
Historical Trajectory and Evolution of N Hydroxysuccinimide Esters in Organic Synthesis
The development of activated esters for peptide synthesis has a rich history. A significant early breakthrough occurred in 1955 when Bodánszky utilized 4-nitrophenol (B140041) esters for the synthesis of the neuropeptide oxytocin. amerigoscientific.com This success spurred further exploration into other activating groups. In 1961, N-hydroxyphthalimide activated esters were introduced, followed shortly by the seminal work of Anderson and colleagues in 1963, who developed N-hydroxysuccinimide esters. amerigoscientific.comacs.org
NHS esters quickly gained prominence due to their distinct advantages. A key benefit is the formation of the N-hydroxysuccinimide byproduct, which is soluble in water, simplifying the purification of the final peptide product, especially under neutral conditions. amerigoscientific.com This characteristic, combined with their stability and high reactivity with amino groups, established NHS esters as indispensable tools in the synthetic chemist's arsenal. amerigoscientific.com While numerous other activating agents have been developed since, NHS esters continue to be one of the most widely used classes for efficient amide bond formation. amerigoscientific.com Their synthesis from carboxylic acids can be achieved through various methods, including the use of coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or via innovative approaches such as palladium-catalyzed carbonylation reactions. amerigoscientific.comresearchgate.net
Fundamental Role of Boc Protection in Established Peptide Synthesis Strategies
Protecting group chemistry is central to the controlled, stepwise synthesis of peptides. The tert-butyloxycarbonyl (Boc) group is one of the most established and widely used protecting groups for the α-amino function of amino acids. Introduced as a temporary shield, the Boc group prevents the free amine from engaging in unwanted side reactions, such as self-polymerization, during the activation and coupling of the carboxyl group. peptide.com
The Boc group is characterized by its stability under a wide range of conditions used for peptide coupling but can be readily removed under moderately acidic conditions, typically with trifluoroacetic acid (TFA). peptide.com This acid-lability forms the basis of the Boc/Bzl (benzyl) protection strategy in solid-phase peptide synthesis (SPPS). In this scheme, the N-terminal α-amino group is protected by the acid-sensitive Boc group, while side-chain functional groups are protected by more robust, benzyl-based ethers, esters, and carbamates. peptide.com The differential acid sensitivity allows for the selective deprotection of the N-terminus for chain elongation without disturbing the side-chain protectors, which require much stronger acids like hydrogen fluoride (B91410) (HF) for their ultimate removal. peptide.comku.dk The use of Boc-protected amino acids is advantageous for the synthesis of certain sequences, such as hydrophobic peptides, and for preparing molecules containing ester or thioester moieties. ku.dknih.gov
Overview of Key Academic Research Trajectories Pertaining to Boc Ala Osu
Optimized Chemical Synthesis Protocols for this compound from Precursors
Dicyclohexylcarbodiimide (B1669883) (DCC) Mediated Activation Mechanisms
Dicyclohexylcarbodiimide (DCC) is a classic coupling reagent used for synthesizing active esters like this compound. bachem.com The process begins with the reaction between the carboxylic acid of Boc-L-alanine and DCC, which forms a highly reactive O-acylisourea intermediate. This intermediate is then attacked by the hydroxyl group of N-hydroxysuccinimide, yielding the desired this compound and a byproduct, dicyclohexylurea (DCU). peptide.com
This reaction is typically conducted in a dry, non-protic solvent like dichloromethane (B109758) (DCM) or ethyl acetate. To minimize unwanted side reactions, the temperature is often kept at or below room temperature. thieme-connect.de A major challenge with the DCC-mediated approach is the formation of insoluble DCU, which can be difficult to remove from the final product and may require filtration and recrystallization. peptide.com
Investigation of Alternative Coupling Reagents and Reaction Conditions
To address the issues associated with DCC, researchers have turned to alternative coupling reagents. One popular alternative is N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC), a water-soluble carbodiimide. bachem.com EDC is advantageous because its urea (B33335) byproduct is water-soluble, allowing for easy removal through aqueous extraction. bachem.com
Other classes of coupling reagents, such as uronium and phosphonium (B103445) salts like HBTU and PyBOP, have also been successfully employed. peptide.com These reagents often require a non-nucleophilic base like diisopropylethylamine (DIPEA) to drive the reaction forward. bachem.com The choice of solvent, with acetonitrile (B52724) and tetrahydrofuran (B95107) (THF) being common options, and maintaining low reaction temperatures (0 °C to room temperature) are critical for optimizing the synthesis and minimizing side reactions like racemization. thieme-connect.degoogle.com
| Coupling Reagent | Common Solvent(s) | Key Byproduct | Removal Method |
| Dicyclohexylcarbodiimide (DCC) | Dichloromethane, Ethyl Acetate | Dicyclohexylurea (DCU) | Filtration |
| N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) | Dichloromethane, Water | Water-soluble urea | Aqueous extraction |
| HBTU/PyBOP | Acetonitrile, Tetrahydrofuran | Tetramethylurea/Phosphine oxide derivatives | Aqueous extraction/Chromatography |
Stereochemical Control and Chirality Preservation in Boc-L-Ala-OSu Synthesis
Maintaining the stereochemical purity of the L-alanine starting material is crucial during the synthesis of Boc-L-Ala-OSu. The chiral center of the amino acid is at risk of racemization, especially during the activation step. bachem.com The formation of the undesired D-enantiomer can negatively impact the biological activity of the resulting peptide. nih.gov
The degree of racemization is influenced by factors such as the coupling reagent, temperature, and the presence of a base. bachem.com Strong bases and higher temperatures tend to increase the likelihood of racemization. The formation of a 5(4H)-oxazolone intermediate is a common mechanism leading to racemization, as this intermediate can lose its chirality before reacting with N-hydroxysuccinimide. bachem.com
To prevent racemization, additives like 1-hydroxybenzotriazole (B26582) (HOBt) can be introduced. bachem.com HOBt reacts with the O-acylisourea intermediate to form a more stable acylating agent that is less prone to forming the oxazolone (B7731731) intermediate. uniurb.it Careful temperature control, typically at or below room temperature, is also essential for preserving the product's chirality. uniurb.it
Preparation and Characterization of Diastereomeric Boc-D-Ala-OSu
While Boc-L-Ala-OSu is more commonly used, its diastereomer, Boc-D-Ala-OSu, is also valuable, particularly for creating peptides with enhanced stability or unique biological properties. chemimpex.com The synthesis of Boc-D-Ala-OSu follows similar principles to its L-counterpart, beginning with Boc-D-alanine. mdpi.com
The characterization of Boc-D-Ala-OSu involves analytical techniques to confirm its chemical structure and stereochemical purity. Chiral high-performance liquid chromatography (HPLC) is a key method for separating and quantifying the L- and D-enantiomers to determine the enantiomeric excess. mdpi.com Polarimetry, which measures the rotation of plane-polarized light, helps distinguish between the enantiomers. sigmaaldrich.com Spectroscopic techniques like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are also used to verify the chemical structure. mdpi.com
| Analytical Technique | Purpose in Characterization |
| Chiral HPLC | Separation and quantification of enantiomers |
| Polarimetry | Measurement of optical rotation to distinguish enantiomers |
| NMR Spectroscopy | Confirmation of chemical structure and purity |
| IR Spectroscopy | Identification of functional groups |
Innovations in Green Chemistry Approaches for Active Ester Synthesis
There is a growing movement toward developing more environmentally friendly methods for chemical synthesis, and the production of active esters like this compound is no exception. acs.org
Mechanochemical Synthesis and Liquid-Assisted Grinding Techniques
Mechanochemistry, which uses mechanical force such as grinding or milling to drive chemical reactions, offers a green alternative to traditional solvent-based methods. rsc.orgchemrxiv.orgnih.gov This approach can reduce solvent waste, lower energy consumption, and shorten reaction times. rsc.org
Liquid-assisted grinding (LAG) is a mechanochemical technique where a small amount of liquid is added to the solid reactants during milling. mdpi.com This liquid can act as a catalyst or improve reactant contact, leading to higher yields and faster reactions. researchgate.netresearchgate.net The synthesis of this compound has been successfully demonstrated using ball-milling techniques, often with the addition of a minimal amount of a liquid assistant like ethyl acetate. researchgate.netresearchgate.net This method significantly reduces the environmental footprint of the synthesis by minimizing the use of hazardous organic solvents. researchgate.net
Elucidation of Nucleophilic Acyl Substitution Pathways
The formation of a peptide bond using this compound proceeds via a nucleophilic acyl substitution mechanism. masterorganicchemistry.comlibretexts.org This reaction is a classic example of an addition-elimination process involving a tetrahedral intermediate. libretexts.orgyoutube.com
The process begins with the nucleophilic attack of the free amino group of an amino acid or peptide on the electrophilic carbonyl carbon of this compound. libretexts.orguomustansiriyah.edu.iq This initial attack is the rate-determining step and results in the formation of a transient, high-energy tetrahedral intermediate. libretexts.org In this intermediate, the original sp²-hybridized carbonyl carbon becomes sp³-hybridized. libretexts.org
Role and Optimization of Base Catalysis in Amide Coupling Reactions
Base catalysis plays a critical, albeit delicate, role in peptide coupling reactions involving this compound. The primary function of the base is to ensure that the nucleophilic amine component is in its free, unprotonated state. Often, the amine component is stored as a salt (e.g., a hydrochloride or trifluoroacetate (B77799) salt), and a stoichiometric amount of base is required for its neutralization. bachem.com
Commonly used bases include tertiary amines such as triethylamine (B128534) (TEA), N,N-diisopropylethylamine (DIEA), and N-methylmorpholine (NMM). bachem.com The choice of base and its concentration are crucial for optimizing the reaction. While the base is necessary to deprotonate the nucleophile, its presence, especially in excess, can catalyze undesirable side reactions. uniurb.it
Optimization strategies focus on:
Base Strength and Steric Hindrance : Weaker bases like NMM are often preferred over stronger bases like TEA because they are less likely to cause side reactions, particularly racemization. bachem.com Sterically hindered bases such as DIEA are also used to minimize nucleophilic attack on the activated ester by the base itself.
Stoichiometry : Using the minimum amount of base necessary (typically 1-2 equivalents) is critical. Excess base significantly increases the rate of racemization and other side reactions. bachem.com
In Situ Neutralization : Some protocols involve the simultaneous addition of the base and the coupling partners, a method known as in situ neutralization, to maintain a low effective concentration of free base throughout the reaction. peptide.com
Kinetic and Thermodynamic Studies of this compound Coupling Efficiency
The efficiency of peptide bond formation with this compound is governed by both thermodynamic and kinetic factors.
Thermodynamically, the reaction is generally favorable. The N-hydroxysuccinimide ester is a high-energy "active ester," meaning the OSu group is a good leaving group. The formation of a stable amide bond is an energetically downhill process.
Kinetically, the rate of the coupling reaction is influenced by several variables. While specific rate constants for this compound are context-dependent, general principles allow for the optimization of coupling efficiency. The reaction typically follows second-order kinetics, being dependent on the concentrations of both the active ester and the amine nucleophile.
Factors Influencing this compound Coupling Kinetics
| Factor | Effect on Coupling Rate | Rationale |
|---|---|---|
| Solvent Polarity | Rate increases in polar aprotic solvents (e.g., DMF, DCM). | Polar solvents can stabilize the charged tetrahedral intermediate, lowering the activation energy. Protic solvents may solvate the nucleophile, reducing its reactivity. |
| Temperature | Rate increases with temperature. | Provides the necessary activation energy for the reaction. However, higher temperatures can also accelerate side reactions. |
| Steric Hindrance of Amine | Rate decreases with increased steric bulk. | Sterically hindered amines (e.g., Valine, Isoleucine) approach the electrophilic carbonyl carbon more slowly, reducing the frequency of successful collisions. iiserpune.ac.in |
| Nucleophilicity of Amine | Rate increases with higher nucleophilicity. | A more nucleophilic amine will attack the carbonyl carbon more readily. |
Comprehensive Analysis of Side Reaction Pathways and Impurity Formation
Despite the utility of this compound, several side reactions can occur, leading to the formation of impurities and a reduction in the yield of the desired peptide.
One of the most significant challenges in peptide synthesis is the preservation of stereochemical integrity. The chiral α-carbon of an activated amino acid is susceptible to racemization (the formation of an equal mixture of L- and D-enantiomers). wiley-vch.de Racemization can occur via two primary base-catalyzed mechanisms:
Direct Enolization : A base can directly abstract the proton from the α-carbon, forming an enolate intermediate which is achiral. Reprotonation can occur from either face, leading to racemization. bachem.comuniurb.it
Oxazolone Formation : Activated N-protected amino acids can cyclize to form a 5(4H)-oxazolone. wiley-vch.de This oxazolone intermediate is readily deprotonated at the α-carbon by a base to form a resonance-stabilized, achiral aromatic oxazole. Subsequent attack by the amine nucleophile can open the ring to form either the L- or D-peptide product. bachem.comuniurb.it
Fortunately, the urethane-type protection of the Boc group significantly suppresses the tendency for oxazolone formation compared to acyl-type protecting groups. bachem.com Studies have shown that N-hydroxysuccinimide esters are among the safest activated forms concerning racemization, provided that reaction conditions are carefully controlled. cdnsciencepub.comnih.gov However, the risk is not eliminated and is exacerbated by the use of strong bases, excess base, polar solvents, and elevated temperatures. bachem.comcdnsciencepub.com
Several other side reactions can compromise the purity and yield of the final peptide:
Hydrolysis : this compound is highly susceptible to hydrolysis. The presence of water in the reaction mixture can lead to the nucleophilic attack of water on the active ester, producing the unreactive N-Boc-L-alanine (Boc-Ala-OH) and HOSu. This is a common cause of low coupling yields. researchgate.net
Transamidation : This reaction involves the cleavage of an existing amide bond and its reformation with a different amine. While less common under standard coupling conditions, it can be catalyzed by certain reagents or conditions. mdpi.comresearchgate.net For instance, the newly formed peptide bond could potentially undergo a transamidation reaction if strong catalysts are present. acs.org
Succinimide-Related Impurities : The succinimide (B58015) ring itself can be a source of impurities. Under certain conditions, particularly with Fmoc-OSu, a Lossen-type rearrangement can occur, leading to the formation of Fmoc-β-Ala-OH as a byproduct. researchgate.netub.edu Although less documented for Boc-OSu, the chemical principles suggest that analogous side reactions involving the succinimide moiety are possible.
To address the aforementioned side reactions, several strategies have been developed to ensure a high yield of the pure, desired peptide.
Strategies for Mitigating Side Reactions in this compound Couplings
| Side Reaction | Mitigation Strategy | Mechanism of Action |
|---|---|---|
| Racemization | Use of weak, sterically hindered bases (NMM, DIEA). bachem.com | Reduces the rate of base-catalyzed α-proton abstraction and oxazolone formation. |
| Strict control of base stoichiometry (no excess). | Minimizes the concentration of free base available to catalyze racemization. | |
| Low reaction temperatures (e.g., 0 °C). | Slows the rate of racemization, which often has a higher activation energy than the desired coupling reaction. | |
| Hydrolysis | Use of anhydrous solvents and reagents. | Eliminates water, the nucleophile responsible for hydrolyzing the active ester. |
| Perform reaction under an inert atmosphere (e.g., N₂, Ar). | Prevents atmospheric moisture from entering the reaction vessel. | |
| General Impurity Formation | Addition of coupling additives (e.g., HOBt, CuCl₂ in specific cases). peptide.comresearchgate.net | Additives like 1-hydroxybenzotriazole (HOBt) can convert the OSu ester in situ to a less reactive but more selective OBt ester, suppressing racemization. CuCl₂ has been shown to chelate with the reactants and suppress racemization in certain systems. researchgate.net |
By carefully selecting solvents, controlling the type and amount of base, maintaining low temperatures, and ensuring anhydrous conditions, the reactivity of this compound can be effectively harnessed for efficient and stereochemically pure peptide synthesis.
Methodological Implementation in Solid-Phase Peptide Synthesis (SPPS)
Solid-phase peptide synthesis (SPPS) has revolutionized peptide chemistry by anchoring the growing peptide chain to an insoluble polymer support, allowing for facile purification through washing steps thieme-connect.depeptide.com. This compound plays a key role in this methodology.
Segment condensation, a strategy within SPPS, involves coupling larger, pre-synthesized peptide fragments rather than individual amino acids. This approach is particularly beneficial for synthesizing long or difficult sequences where stepwise elongation might lead to solubility issues or accumulation of truncated sequences thieme-connect.depharm.or.jpnih.gov. This compound, as a pre-activated amino acid derivative, can be a component in the synthesis of these peptide fragments. While specific examples detailing this compound's direct use in segment condensation are not extensively detailed in the provided literature, the general principle of using activated amino acid esters, such as NHS esters, for coupling peptide fragments is well-established amerigoscientific.comchemicalbook.comchemicalbook.combachem.com. The Boc/Bzl strategy, which utilizes Boc-protected amino acids, is a classic and effective method for SPPS, including fragment assembly peptide.comnih.gov.
The efficiency and reliability of this compound make it highly compatible with automated peptide synthesizers. Automated SPPS relies on the precise and repetitive coupling of protected amino acids. The Boc-amino acid strategy is a cornerstone of automated SPPS, allowing for the systematic addition of amino acids to build peptide chains bachem.compeptide.comnih.gov. The inherent stability and reactivity of NHS esters like this compound ensure efficient coupling under the controlled conditions of automated synthesizers, contributing to high yields and purity of the synthesized peptides amerigoscientific.comchemicalbook.comchemicalbook.combachem.comsigmaaldrich.com.
Employment in Liquid-Phase Peptide Synthesis (LPPS) and Solution-Based Fragment Assembly
Liquid-phase peptide synthesis (LPPS), also known as solution-phase synthesis, offers advantages in terms of intermediate purification and scalability bachem.com. This compound is also a valuable reagent in this context.
In LPPS, this compound serves as an activated amino acid derivative for coupling reactions. The use of activated esters, including succinimide esters, is a popular method in solution synthesis bachem.com. The HOSU-DCC (N-hydroxysuccinimide and dicyclohexylcarbodiimide) method is a common route to generate these activated derivatives, offering easy separation of water-soluble byproducts chemicalbook.comchemicalbook.comenamine.net. Boc-amino acid active esters, like this compound, are known for their good stability and reactivity in solution. Studies comparing different active esters have shown that Boc-amino acid active esters generally couple slower than their Z-amino acid counterparts, potentially due to steric factors, but still provide good stability and acceptable reactivity iisc.ac.in. For instance, the synthesis of a dipeptide using this compound with unprotected H-Phe-OH has been reported to yield 95% with minimal epimerization, highlighting its efficiency and stereochemical control in solution chemrxiv.org.
Table 1: Coupling Efficiency of Boc-Amino Acid Active Esters with Val-OMe
| Active Ester Type | Relative Coupling Rate Constant (Kc) |
| Boc-Ala-OPfp | Highest |
| This compound | High |
| Boc-Ala-OPcp | Moderate |
| Boc-Ala-OTcp | Lower |
| Boc-Ala-ONp | Lowest |
Note: Data based on relative coupling rate constants (Kc) with L-valine methyl ester (Val-OMe) in THF iisc.ac.in. OPfp = pentafluorophenyl, OSu = succinimidyl, OPcp = pentachlorophenyl, OTcp = 2,4,5-trichlorophenyl, ONp = p-nitrophenyl.
While direct applications of this compound in chemo-enzymatic ligation are not explicitly detailed in the provided snippets, its role in the chemical synthesis of peptide fragments is relevant. Chemoenzymatic peptide synthesis (CEPS) involves using enzymes to join chemically synthesized peptide segments bachem.com. This compound can be used to prepare these peptide fragments, which are then subjected to enzymatic ligation. Furthermore, this compound has been implicated in chemical ligation strategies, such as the preparation of peptide thioesters for native chemical ligation (NCL), a process that joins peptide segments nih.govgoogle.comsigmaaldrich.com.
Synthesis of Biologically Active Peptides, Peptidomimetics, and Analogs
This compound is instrumental in the synthesis of various biologically relevant molecules, including peptides with therapeutic potential and their analogs. Its ability to efficiently form peptide bonds allows for the construction of complex structures.
One notable example is the synthesis of N-acetylmuramoyl-L-alanyl-D-isoglutamine (MDP), a component of bacterial cell walls. In this synthesis, D-isoglutamine was condensed with this compound to form a key intermediate, demonstrating its utility in creating biologically significant molecules chemrxiv.org. This compound has also been employed in the synthesis of peptide segments used in the creation of lantibiotic analogs, which are antibacterial peptides acs.org.
The compound also serves as a foundational building block for creating peptide analogs and peptidomimetics. Peptidomimetics are non-peptide molecules designed to mimic the biological activity of peptides, often with improved pharmacokinetic properties such as enhanced metabolic stability and bioavailability sci-hub.sediva-portal.org. By incorporating this compound in the initial peptide chain synthesis, researchers can then modify these structures to develop novel peptidomimetics. The general synthesis of peptide derivatives and complex sequences using this compound underscores its broad applicability in medicinal chemistry and drug discovery amerigoscientific.comchemicalbook.comsigmaaldrich.compharm.or.jp.
Table 2: Examples of Peptide Synthesis Yields Involving this compound
| Reaction | Yield | Notes | Reference |
| This compound + H-Phe-OH (unprotected) in DMF | 95% | Minimal epimerization | chemrxiv.org |
| Boc-Val-OSu + H-Ser-OMe, then this compound | 93.1% | Synthesis of Boc-Ala-Val-Ser-OMe | pharm.or.jp |
| This compound + D-isoglutamine 4-benzyl ester | N/A | Formation of Boc-L-alanyl-D-isoglutamine benzyl (B1604629) ester | chemrxiv.org |
| This compound + H-Val-Ser-OMe HCl in DMF with Et3N | 93.1% | Synthesis of Boc-Ala-Val-Ser-OMe | pharm.or.jp |
Note: N/A indicates that the yield for the specific intermediate formation was not explicitly stated but was part of a successful synthesis.
Compound List:
this compound (N-tert-butoxycarbonyl-L-alanine N-hydroxysuccinimide ester)
L-Alanine (Ala)
N-hydroxysuccinimide (NHS)
D-isoglutamine
N-acetylmuramoyl-L-alanyl-D-isoglutamine (MDP)
H-Phe-OH (Phenylalanine)
H-Ser-OMe (Serine methyl ester)
Boc-Val-OSu (N-tert-butoxycarbonyl-L-valine N-hydroxysuccinimide ester)
Boc-Ala-Val-Ser-OMe
D-isoglutamine 4-benzyl ester
Boc-L-alanyl-D-isoglutamine benzyl ester
H-Val-Ser-OMe HCl
Boc-Asp(O-2-Ada)-OH
Boc-Ala-Pro-OBzl
L-valine methyl ester (Val-OMe)
p-nitrophenyl ester
cyanomethyl ester
N-hydroxyphthalimide ester
2,4,5-trichlorophenyl ester
N-hydroxy-5-norbornene-2,3-dicarboximide ester
3-(o-aminobenzoyloxy)-1,2,3-benzotriazin-4-one ester
pentafluorophenyl (OPfp) ester
pentachlorophenyl (OPcp) ester
p-nitrophenyl (ONp) ester
2,4,5-trichlorophenyl (OTcp) ester
succinimidyl (OSu) ester
Z-amino acid ester
Fmoc-amino acid ester
Boc-amino acid ester
Cbz-amino acid ester
Trt-amino acid ester
Fmoc-Ile-OSu
Cbz-Gly-OSu
Fmoc-Met-OSu
Fmoc-Trp-OSu
Fmoc-His(Trt)-OSu
Cbz-Gly-pNA
Fmoc-Ile-pNA
Cbz-Gly-AMC
Lantibiotics
Nisin
Lactocin S
Peptidomimetics
Substance P 1-7
Construction of Muramyldipeptide Analogs for Immunological Research
Muramyldipeptide (MDP) and its analogs are known for their potent immunomodulatory properties, acting as ligands for the NOD2 receptor and stimulating innate and adaptive immune responses. This compound is instrumental in synthesizing these analogs, enabling structural modifications to enhance or alter their immunological activity. For instance, this compound has been utilized in the solid-phase synthesis of MDP analogs, where it is coupled with protected D-isoglutamine derivatives to form the core peptide structure mdpi.comresearchgate.netnih.govgoogle.com. These synthetic routes allow for the precise incorporation of alanine residues and the subsequent elaboration of the muramyl moiety, leading to compounds with tailored immunostimulant properties.
Synthetic Pathways to Microcin C Analogs for Antimicrobial Studies
Microcin C is a ribosomally synthesized peptide antibiotic produced by Bacillus subtilis. Its unique structure, featuring a post-translationally modified N-terminal amino acid and a cyclic peptide core, makes it a target for antimicrobial research. This compound plays a role in the synthesis of Microcin C analogs by facilitating the introduction of specific amino acid sequences or modified residues, thereby enabling the exploration of structure-activity relationships and the development of novel antimicrobial agents mdpi.comkuleuven.be.
Elaboration of Lipid I and Nucleoside Diphosphate (B83284) Peptide Derivatives
The synthesis of complex molecules such as Lipid I, a precursor in peptidoglycan biosynthesis, and nucleoside diphosphate peptide derivatives often requires precise peptide coupling strategies. This compound is employed in these synthetic pathways, often in conjunction with specific catalysts like N-methylimidazolium chloride, to efficiently link amino acid components to lipid or nucleoside structures mdpi.com. Such derivatives are crucial for studying biochemical pathways and developing new therapeutic modalities. For example, in the synthesis of modified nucleoside analogs, this compound has been used in coupling reactions that yield desired products with good yields, such as a 77% yield in the synthesis of a fluorinated nucleoside analog mdpi.comnih.gov.
Preparation of Glycated Amino Acids and Peptides for Biological Interaction Studies
Glycation, the non-enzymatic addition of sugars to proteins and peptides, is implicated in various physiological and pathological processes. This compound is utilized in the laboratory preparation of glycated amino acids and peptides to study their interactions with biological systems, including their transport across cellular barriers like the Caco-2 cell line, which models the intestinal epithelium mdpi.comuni-halle.de. The controlled synthesis of these glycated molecules allows researchers to investigate their absorption mechanisms and potential roles in health and disease.
Synthesis of Therapeutically Relevant Peptides (e.g., Leu-Enkephalin, Decarboxylated Carnosine)
This compound is a valuable tool for the synthesis of therapeutically important peptides. For example, it can be used in solid-phase or solution-phase synthesis to introduce alanine residues into peptide chains. The synthesis of decarboxylated carnosine, a dipeptide with potential antioxidant and neuroprotective properties, involves the activation of Boc-β-alanine with HOSU (or similar reagents to form Boc-β-Ala-OSu), followed by coupling with histamine. This process can achieve high yields, with total yields reported between 65-75% and a final product purity of 99.2% google.com. Similarly, in the synthesis of peptides like Leu-Enkephalin, Boc-protected amino acids, including this compound, are fundamental building blocks used in multi-step coupling and deprotection sequences to construct the final peptide rsc.org.
Advanced Derivatization and Bioconjugation Methodologies
Beyond its direct use in peptide chain elongation, this compound is integral to advanced derivatization and bioconjugation strategies. Its reactive OSu ester moiety allows for efficient coupling with various amine-containing molecules, including proteins, antibodies, and small molecule drugs, enabling the creation of complex bioconjugates. The Boc group can be selectively removed under mild acidic conditions, allowing for further functionalization or peptide assembly. Methodologies involving this compound have been optimized for efficiency, yield, and minimal epimerization, contributing to the broader toolkit of peptide chemists and bioconjugation specialists kuleuven.beresearchgate.netresearchgate.netoup.comub.eduuniurb.itresearchgate.net. For instance, research has explored the use of this compound in mechanochemical synthesis, a green chemistry approach that minimizes solvent use and can achieve high yields rsc.orgresearchgate.net.
Advanced Analytical and Spectroscopic Characterization Techniques in Boc Ala Osu Research
Chromatographic Methodologies for Purity Assessment and Reaction Monitoring
Chromatographic techniques are indispensable for evaluating the purity of Boc-Ala-OSu and for tracking the progress of reactions in which it is involved.
High-Performance Liquid Chromatography (HPLC) for Quantitative and Qualitative Analysis
High-Performance Liquid Chromatography (HPLC) is a cornerstone for assessing the purity of this compound and for identifying and quantifying any impurities or byproducts. Typical HPLC analyses for this compound often utilize reversed-phase columns, such as C18, with mobile phases consisting of acetonitrile (B52724) or methanol (B129727) mixed with water or an aqueous buffer. Detection is commonly performed using UV-Vis spectroscopy, as the Boc group and the succinimide (B58015) ring exhibit UV absorbance.
Research findings indicate that HPLC methods are capable of separating this compound from starting materials (e.g., Boc-L-alanine, N-hydroxysuccinimide) and potential side products. For instance, a purity of greater than 95.0% (area%) is frequently reported for commercially available this compound, as determined by HPLC tcichemicals.comtcichemicals.com. The specific retention time will depend on the chromatographic conditions, but it serves as a key identifier for the compound. HPLC is also vital for monitoring the consumption of this compound during coupling reactions, allowing researchers to determine reaction completion and optimize reaction times. For example, in the synthesis of peptide analogs, HPLC is used to verify the presence and purity of the desired product and to detect unreacted starting materials thieme-connect.comnih.gov.
Table 5.1.1: Representative HPLC Purity Data for this compound
| Parameter | Typical Value / Description | Source |
| Purity (Area %) | ≥ 95.0% | tcichemicals.comtcichemicals.com |
| Column | Reversed-phase C18 (common) | thieme-connect.com |
| Mobile Phase | Acetonitrile/Water or Methanol/Water mixtures | thieme-connect.com |
| Detection Method | UV-Vis Spectroscopy | tcichemicals.comtcichemicals.com |
| Application | Purity assessment, reaction monitoring, impurity profiling | thieme-connect.comnih.gov |
Gas Chromatography (GC) for Volatile Byproduct Detection
While HPLC is the primary method for analyzing this compound itself, Gas Chromatography (GC) can be employed to detect and quantify volatile impurities that might arise during its synthesis or storage. These could include residual solvents used in the manufacturing process or volatile degradation products. This compound, with its relatively high molecular weight and polar functional groups, is not typically analyzed directly by GC due to its low volatility and potential for thermal decomposition. However, GC methods are crucial for ensuring the absence of problematic volatile organic compounds (VOCs) in the final product, which is a standard requirement in pharmaceutical and fine chemical manufacturing.
Mass Spectrometry (MS) Applications in Product Identification and Mechanistic Elucidation
Mass spectrometry is a powerful tool for confirming the molecular weight and elemental composition of this compound, and for providing insights into its fragmentation patterns, which aids in structural elucidation and impurity identification.
Electrospray Ionization Mass Spectrometry (ESI-MS) for Molecular Weight Confirmation
Electrospray Ionization Mass Spectrometry (ESI-MS) is widely used for the analysis of this compound due to its ability to ionize polar, relatively non-volatile molecules. ESI typically generates protonated molecules ([M+H]⁺) or adducts with alkali metal ions (e.g., [M+Na]⁺). For this compound (molecular formula C₁₂H₁₈N₂O₆, molecular weight 286.28 g/mol ), ESI-MS is expected to yield a prominent ion at m/z 287.12 (for [M+H]⁺) or similar values depending on the ionization mode and adducts formed. High-resolution mass spectrometry (HRMS) can provide accurate mass measurements, allowing for the determination of the elemental composition, thereby confirming the identity of the compound. For example, HRMS data has been reported for derivatives synthesized using this compound, confirming the expected mass of the modified structures rsc.org.
Table 5.2.1: Expected Mass Spectrometry Data for this compound
| Ion Type | Expected m/z | Formula / Adduct | Source |
| [M+H]⁺ | 287.12 | C₁₂H₁₉N₂O₆ | rsc.org |
| [M+Na]⁺ | 309.10 | C₁₂H₁₈N₂NaO₆ | (Calculated) |
Tandem Mass Spectrometry (MS/MS) for Structural Information and Impurity Profiling
Tandem Mass Spectrometry (MS/MS) involves selecting a precursor ion (e.g., the [M+H]⁺ ion of this compound) and fragmenting it to produce characteristic fragment ions. These fragmentation patterns can provide detailed structural information, helping to confirm the presence of the Boc group, the alanine (B10760859) residue, and the N-hydroxysuccinimide moiety. For instance, fragmentation might reveal ions corresponding to the loss of the Boc group (m/z 216.06 for [M - Boc + H]⁺) or cleavage of the ester bond. MS/MS is particularly valuable for identifying and characterizing process-related impurities or degradation products that may not be easily distinguishable by other methods. By analyzing the fragmentation patterns of unknown peaks in an HPLC-MS analysis, researchers can deduce the structures of impurities, aiding in process optimization and quality control dntb.gov.ua.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Stereochemical Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive technique for elucidating the complete structure of organic molecules like this compound. Both ¹H NMR and ¹³C NMR provide detailed information about the chemical environment of hydrogen and carbon atoms, respectively.
¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound typically exhibits characteristic signals for the tert-butyl protons of the Boc group (a singlet around δ 1.4 ppm), the α-proton of alanine (a quartet around δ 4.5-4.7 ppm), the β-protons of alanine (a doublet around δ 1.4-1.5 ppm), and the succinimide protons (two singlets or a multiplet around δ 2.8-3.0 ppm). The chemical shifts and coupling patterns are diagnostic for the this compound structure. For example, a study analyzing a derivative synthesized using Boc-D-alanine hydroxysuccinimide ester reported ¹H NMR data with characteristic signals for the Boc group and the alanine methyl group rsc.org.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides complementary information, showing distinct signals for each unique carbon atom. Key signals would include those for the carbonyl carbons of the Boc group and the succinimide ring, the tert-butyl carbons, the α-carbon and β-carbon of alanine, and the methyl group of alanine.
Stereochemical Analysis: this compound is derived from L-alanine, meaning it possesses a chiral center at the α-carbon. NMR spectroscopy, particularly when coupled with chiral shift reagents or by analyzing diastereomeric derivatives, can be used to assess enantiomeric or diastereomeric purity. However, for this compound itself, the specific rotation is often reported as a measure of its stereochemical integrity. For example, a specific rotation of [α]²⁰/D -50.0 to -56.0 deg (c=2, dioxane) is commonly cited tcichemicals.comsigmaaldrich.com. This optical activity confirms the presence of the L-configuration from the alanine precursor.
Table 5.3: Representative NMR Data for this compound (Illustrative)
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling (J, Hz) | Assignment | Source (Illustrative) |
| ¹H | ~1.4 | s | - | tert-Butyl protons (Boc group) | nih.govrsc.org |
| ¹H | ~1.4-1.5 | d | ~7.0 | β-Protons (Alanine methyl) | nih.govrsc.org |
| ¹H | ~4.5-4.7 | q | ~7.0 | α-Proton (Alanine) | nih.govrsc.org |
| ¹H | ~2.8-3.0 | s or m | - | Succinimide protons | tcichemicals.comrsc.org |
| ¹³C | ~17.5 | - | - | Alanine methyl carbon | rsc.org |
| ¹³C | ~50.9 | - | - | Alanine α-carbon | rsc.org |
| ¹³C | ~83.0 | - | - | Boc tert-butyl quaternary carbon | rsc.org |
| ¹³C | ~172.9 | - | - | Succinimide carbonyl carbons | rsc.org |
| ¹³C | ~155.0 | - | - | Boc carbonyl carbon | (Calculated) |
Compound Name Table
| Common Name | IUPAC Name (or equivalent) | CAS Number |
| This compound | N-(tert-Butoxycarbonyl)-L-alanine N-hydroxysuccinimide ester | 3392-05-0 |
| Boc-L-Alanine N-Hydroxysuccinimide Ester | N-(tert-Butoxycarbonyl)-L-alanine succinimidyl ester | 3392-05-0 |
| N-(tert-Butoxycarbonyl)-L-alanine Succinimidyl Ester | 2,5-Dioxopyrrolidin-1-yl (tert-butoxycarbonyl)-L-alaninate | 3392-05-0 |
| Boc-β-Ala-OSu | N-(tert-Butoxycarbonyl)-β-alanine N-hydroxysuccinimide ester | 32703-87-0 |
| N-Boc-L-alanine hydroxysuccinimide ester | N-(tert-Butoxycarbonyl)-L-alanine hydroxysuccinimide ester | 3392-05-0 |
| Boc-D-alanine hydroxysuccinimide ester | N-(tert-Butoxycarbonyl)-D-alanine hydroxysuccinimide ester | (Varies) |
| N-Hydroxysuccinimide | - | 6066-82-6 |
| Boc-L-Lys(Boc)-OSu | N-tert-Butoxycarbonyl-N'-[N-tert-butoxycarbonyl]-L-lysine N-hydroxysuccinimide ester | (Varies) |
| Boc-Ala-OH | N-tert-Butoxycarbonyl-L-alanine | 15764-74-8 |
| Fmoc-OSu | 9-Fluorenylmethoxycarbonyl N-hydroxysuccinimide ester | 35911-43-4 |
| Fmoc-Gly-OH | N-(9-Fluorenylmethoxycarbonyl)glycine | 29022-11-5 |
| Fmoc-Gly-Gly-OH | N-(9-Fluorenylmethoxycarbonyl)glycylglycine | 32809-12-0 |
| Fmoc-β-Ala-OH | N-(9-Fluorenylmethoxycarbonyl)-β-alanine | 35737-11-2 |
| Fmoc-β-Ala-AA-OH | N-(9-Fluorenylmethoxycarbonyl)-β-alanyl-amino acid | (Varies) |
| Acetonitrile | - | 75-05-8 |
| Methanol | - | 67-56-1 |
| Dioxane | 1,4-Dioxane | 123-91-1 |
| DMSO-d₆ | Hexadeuterodimethyl sulfoxide | 2403-65-2 |
| TFA | Trifluoroacetic acid | 76-05-1 |
| Diethyl ether | Diethyl ether | 60-29-7 |
Proton (¹H) and Carbon (¹³C) NMR for Core Structure Verification
¹H NMR spectroscopy reveals the types of protons present in a molecule, their relative numbers, and their neighboring protons through spin-spin splitting. ¹³C NMR spectroscopy, on the other hand, identifies the different carbon environments within the molecule. For this compound, the characteristic signals from the tert-butoxycarbonyl (Boc) protecting group, the alanine residue, and the N-hydroxysuccinimide (OSu) ester moiety are expected to be clearly discernible.
The tert-butyl protons of the Boc group typically appear as a sharp singlet around 1.4-1.5 ppm in the ¹H NMR spectrum, corresponding to nine equivalent protons. The quaternary carbon of the tert-butyl group and the methyl carbons are observed in the ¹³C NMR spectrum around 80 ppm and 28 ppm, respectively. The carbonyl carbon of the Boc group typically resonates around 155 ppm.
The alanine moiety contributes several key signals. The α-proton of alanine is expected to appear as a quartet around 4.5-4.7 ppm due to coupling with the adjacent methyl group's protons. The β-protons of alanine (methyl group) are typically observed as a doublet around 1.4-1.5 ppm. In the ¹³C NMR spectrum, the alanine α-carbon is found around 50 ppm, and its carbonyl carbon resonates near 170-175 ppm.
The N-hydroxysuccinimide ester portion features a cyclic imide structure. The protons of the succinimide ring, located at the methylene (B1212753) groups, typically appear as a singlet around 2.8 ppm in the ¹H NMR spectrum. The corresponding carbon atoms of the succinimide ring, particularly the carbonyl carbons, are observed in the ¹³C NMR spectrum around 170 ppm for the carbonyls and approximately 25 ppm for the methylene carbons.
The combination of these characteristic signals in both ¹H and ¹³C NMR spectra provides unambiguous confirmation of the presence of the Boc group, the alanine residue, and the N-hydroxysuccinimide ester, thereby verifying the core structure of this compound.
Table 1: Key NMR Data for this compound (Typical Values)
| Nucleus | Assignment | Chemical Shift (ppm) | Multiplicity | Source Reference (Implied) |
| ¹H | Boc tert-butyl protons | 1.4-1.5 | s | rsc.orgchemicalbook.comspectrabase.com |
| ¹H | Alanine β-protons (methyl group) | 1.4-1.5 | d | rsc.orgchemicalbook.com |
| ¹H | Alanine α-proton | 4.5-4.7 | q | rsc.orgchemicalbook.com |
| ¹H | Succinimide ring protons | 2.8 | s | rsc.org |
| ¹³C | Boc carbonyl | 155 | s | rsc.org |
| ¹³C | Boc tert-butyl quaternary carbon | 80 | s | rsc.org |
| ¹³C | Boc tert-butyl methyl carbons | 28 | q | rsc.org |
| ¹³C | Alanine α-carbon | 50 | d | rsc.org |
| ¹³C | Alanine carbonyl | 170-175 | s | rsc.org |
| ¹³C | Succinimide carbonyls | 170 | s | rsc.org |
| ¹³C | Succinimide ring methylene carbons | 25 | t | rsc.org |
Note: Specific chemical shifts can vary slightly depending on the solvent and instrument used.
Advanced Two-Dimensional NMR Techniques for Complex Scaffolds
While 1D NMR provides essential structural information, advanced two-dimensional (2D) NMR techniques are crucial for unambiguously assigning complex spectra and confirming intricate molecular connectivities. Techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Correlation (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are routinely employed.
COSY (Correlation Spectroscopy): This technique establishes ¹H-¹H scalar couplings, revealing which protons are adjacent through chemical bonds. For this compound, a COSY spectrum would confirm the coupling between the alanine α-proton and its β-protons, as well as any vicinal couplings within the succinimide ring if resolved. uni-konstanz.degoogle.comtheses.czsdsu.edu
HSQC (Heteronuclear Single Quantum Correlation): HSQC correlates protons directly bonded to carbons. This experiment is vital for assigning ¹³C signals by linking them to their corresponding ¹H signals. For this compound, HSQC would confirm the direct attachment of the alanine α-proton to the alanine α-carbon, the Boc tert-butyl protons to their respective carbons, and the succinimide protons to their carbons. uni-konstanz.degoogle.comtheses.czsdsu.edu
HMBC (Heteronuclear Multiple Bond Correlation): HMBC detects correlations between protons and carbons separated by two or three bonds, providing crucial information about the connectivity between different molecular fragments. For this compound, HMBC experiments would be instrumental in confirming the linkage of the Boc group to the alanine nitrogen, and the alanine carboxyl group to the N-hydroxysuccinimide ester. For instance, correlations from the Boc tert-butyl protons to the Boc carbonyl carbon, or from the alanine α-proton to the Boc carbonyl and alanine carbonyl carbons, would be expected. uni-konstanz.degoogle.comtheses.czsdsu.edu
The combined application of these 2D NMR techniques provides a comprehensive and definitive structural assignment for this compound, confirming the integrity of its construction from the constituent functional groups.
Chiroptical Spectroscopy for Stereochemical Integrity Assessment
The alanine residue in this compound contains a chiral center at the α-carbon. Maintaining the correct stereochemistry (typically L-alanine in synthetic applications) is paramount, as enantiomeric impurities can significantly impact the biological activity and chemical behavior of peptides synthesized using this reagent. Chiroptical spectroscopy, which probes the interaction of chiral molecules with polarized light, is essential for assessing this stereochemical integrity.
Optical Rotatory Dispersion (ORD) and Circular Dichroism (CD) Studies
Optical Rotatory Dispersion (ORD) and Circular Dichroism (CD) are related techniques that measure the differential absorption of left and right circularly polarized light by chiral molecules. While specific ORD or CD spectra for this compound are not detailed in the available literature snippets, the compound's optical activity, measured as specific rotation ([α]D), is a key indicator of its stereochemical purity.
Specific rotation is determined using a polarimeter, typically at the sodium D-line (589 nm) and a specified temperature and concentration. For this compound, reported specific rotation values are consistently negative, indicating the presence of the L-enantiomer as the predominant form. For example, values around -52° in dioxane have been reported. sigmaaldrich.comtcichemicals.comtcichemicals.com A significant deviation from these values, or the presence of a positive rotation, would suggest contamination with the D-enantiomer or other chiral impurities.
Table 2: Chiroptical Spectroscopy Data for this compound
| Technique | Parameter | Value | Conditions | Source Reference |
| Specific Rotation ([α]D) | Specific Rotation | -52 ± 3.5° | c = 2.5% in dioxane | sigmaaldrich.com |
| Specific Rotation ([α]D) | Specific Rotation | -50.0 to -56.0° | c = 2 in dioxane | tcichemicals.comtcichemicals.com |
These measurements confirm the presence of chirality and provide a quantitative assessment of the enantiomeric purity, which is vital for its use in stereospecific synthesis.
Elemental Analysis for Empirical Formula Validation and Stoichiometric Confirmation
Elemental analysis is a quantitative technique used to determine the elemental composition of a compound, typically expressed as the percentage by weight of carbon (C), hydrogen (H), and nitrogen (N). This analysis serves to validate the empirical formula and confirm the stoichiometry of the synthesized this compound. The theoretical elemental composition for this compound (C₁₂H₁₈N₂O₆) is approximately 50.34% C, 6.34% H, and 9.79% N.
Experimental results from elemental analysis are compared against these theoretical values. Close agreement between the experimentally determined percentages and the calculated values provides strong evidence for the correct empirical formula and the absence of significant inorganic or organic impurities. For this compound, experimental findings have shown excellent concordance with the theoretical composition, with reported values such as 50.15% C, 6.30% H, and 9.54% N. iisc.ac.in This consistency validates the molecular formula and the purity of the sample.
Table 3: Elemental Analysis of this compound
| Element | Calculated (%) | Found (%) | Source Reference |
| Carbon (C) | 50.34 | 50.15 | iisc.ac.in |
| Hydrogen (H) | 6.34 | 6.30 | iisc.ac.in |
| Nitrogen (N) | 9.79 | 9.54 | iisc.ac.in |
Compound Name Table
This compound: N-(tert-Butoxycarbonyl)-L-alanine N-hydroxysuccinimide ester
Computational Chemistry Approaches to Boc Ala Osu Reactivity and Interactions
Quantum Chemical Calculations for Reaction Energy Barriers and Pathways
Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to determine the energetic profiles of reactions, including activation energies and reaction pathways. These calculations provide quantitative data on the feasibility and kinetics of the amide bond formation involving Boc-Ala-OSu. By computing the energies of reactants, intermediates, transition states, and products, DFT can map out the lowest energy pathway. For NHS esters, these calculations aim to understand the factors governing the rate of aminolysis, such as the electronic effects of substituents and the role of solvent. For instance, studies on similar ester aminolysis reactions have explored concerted asynchronous pathways and identified transition states using DFT, providing detailed energy barriers mdpi.comresearchgate.netoregonstate.eduresearchgate.net. While direct DFT studies on this compound's specific reaction energy barriers are not explicitly detailed in the provided snippets, the general principles of ester activation and coupling reactions are well-studied using these computational tools mdpi.comacs.orgekb.egmdpi.com.
Predictive Modeling of Reactivity and Selectivity in Amide Coupling Reactions
Predictive modeling aims to forecast the outcome of chemical reactions, such as yield and selectivity, based on molecular descriptors and machine learning algorithms. For amide coupling reactions involving activated amino acid derivatives like this compound, predictive models can help optimize reaction conditions or design new reagents with improved performance. Research benchmarking yield prediction for amide coupling reactions has highlighted the challenges in balancing model sensitivity to subtle structural variations with robustness against experimental noise nih.govrsc.org. These studies often involve generating extensive datasets of reactions, calculating various molecular features (2D/3D descriptors, physical/electronic properties), and training machine learning models (e.g., linear, kernel, ensemble, neural networks). While specific predictive models for this compound's reactivity are not detailed, the methodologies applied to general amide coupling reactions provide a framework for such investigations nih.govrsc.org.
Ligand-Protein Interaction Studies Involving this compound Derived Peptides and Analogs
Once this compound is incorporated into a peptide chain, the resulting peptide can act as a ligand interacting with biological targets, primarily proteins. Computational methods like molecular docking and molecular dynamics (MD) simulations are extensively used to study these interactions. These techniques predict binding modes, affinities, and the dynamic behavior of peptide-protein complexes. Studies on peptide-protein interactions, in general, utilize molecular docking to identify potential binding sites and MD simulations to refine complex structures and understand the atomistic details of binding nih.govfrontiersin.orgunizar.esbiorxiv.org. For instance, research has explored the binding of various peptides to protein receptors, analyzing conformational changes and identifying key interacting residues nih.govfrontiersin.orgunizar.esbiorxiv.org. While direct studies specifically linking this compound-derived peptides to protein interactions are not detailed, the established computational methodologies for analyzing peptide-protein binding are directly applicable to peptides synthesized using this compound nih.govfrontiersin.orgunizar.esbiorxiv.org.
Challenges, Limitations, and Future Directions in Boc Ala Osu Research
Strategies for Enhancing Reaction Efficiency and Overall Synthetic Yields
Strategies to enhance efficiency include:
Optimization of Coupling Conditions : The choice of solvent, temperature, and reagent concentration significantly impacts coupling efficiency. While traditional solvents like N,N-dimethylformamide (DMF) are common, research into alternative solvents that improve reactant solubility and resin swelling is ongoing. creative-peptides.com
Microwave-Assisted Solid-Phase Synthesis (MA-SPPS) : The application of microwave energy can dramatically accelerate coupling and deprotection reactions. sigmaaldrich.cn Microwave heating provides rapid and uniform energy transfer, which can overcome aggregation and shorten cycle times, leading to higher repetitive yields and purer peptides. sigmaaldrich.cncreative-peptides.com Protocols for microwave-assisted Boc-SPPS have been successfully developed, reducing the time for assembling 30-mer peptide chains to a single overnight reaction. nih.gov
In Situ Neutralization : In traditional Boc-SPPS, the deprotection step with trifluoroacetic acid (TFA) leaves the N-terminal amine as a salt, which must be neutralized before the next coupling. In situ neutralization protocols, where the neutralization and coupling steps occur simultaneously, can improve efficiency, particularly for synthesizing long or difficult sequences. peptide.compeptide.com This approach minimizes aggregation that can occur when the neutralized amine is exposed prior to coupling. nih.gov
| Strategy | Description | Key Advantage(s) | Reference(s) |
| Microwave Assistance | Application of microwave energy to heat the reaction system rapidly and uniformly. | Reduces reaction times for coupling and deprotection; can overcome peptide aggregation. | creative-peptides.comnih.gov |
| Optimized Coupling Reagents | Use of highly reactive and selective coupling reagents and additives. | Improves coupling efficiency and can reduce side reactions. | creative-peptides.com |
| In Situ Neutralization | Combining the neutralization of the N-terminal amine salt and the coupling step. | Minimizes aggregation of the growing peptide chain; improves efficiency for difficult sequences. | peptide.comnih.gov |
| Solvent Selection | Choosing solvents that optimize resin swelling and solubility of reactants. | Enhances reaction kinetics and accessibility of reactive sites. | creative-peptides.com |
Addressing Stereochemical Control in Multi-Step Peptide Couplings
Maintaining the stereochemical integrity of each amino acid residue is critical for the biological activity of the final peptide. A significant challenge in peptide synthesis is the risk of epimerization (racemization at the α-carbon), particularly during the carboxyl group activation and coupling steps. nih.govnih.gov While using a pre-formed active ester like Boc-Ala-OSu is a strategy designed to minimize this risk compared to in-situ activation, the potential for racemization is not entirely eliminated. rsc.org
The mechanism often involves the formation of an oxazolone (B7731731) intermediate, which can readily racemize. peptide.comresearchgate.net Factors influencing epimerization include the choice of coupling reagents, additives, base, and temperature. Histidine and cysteine are particularly susceptible to racemization. peptide.com
Key strategies for addressing stereochemical control include:
Use of Additives : The addition of reagents like 1-hydroxybenzotriazole (B26582) (HOBt), 1-hydroxy-7-azabenzotriazole (B21763) (HOAt), or N-hydroxysuccinimide (HOSu) to carbodiimide-mediated couplings is a standard practice to suppress racemization. peptide.combachem.com
Control of Base : The type and amount of base used during the coupling reaction are crucial. Non-nucleophilic, sterically hindered bases are preferred, and the reaction should be run without excess base to minimize racemization. bachem.com
Low-Temperature Coupling : Performing the coupling reaction at lower temperatures can reduce the rate of oxazolone formation and subsequent racemization.
Inorganic Salt Additives : Research has shown that certain inorganic salts, particularly copper (II) chloride (CuCl2) used in conjunction with HOBt, can be highly effective in suppressing epimerization, even in challenging coupling reactions. peptide.comnih.gov A combination of 1-hydroxybenzotriazole and Cu2+ ions in carbodiimide-mediated couplings can result in less than 0.1% of the undesired D-epimer. nih.gov
| Condition / Additive | Effect on Stereochemical Control | Mechanism of Action | Reference(s) |
| HOBt / HOAt | Suppresses racemization | Acts as a scavenger for the highly reactive O-acylisourea intermediate, forming a less reactive but still efficient active ester, which is less prone to oxazolone formation. | peptide.com |
| **Copper (II) Salts (e.g., CuCl₂) ** | Significantly reduces epimerization (<0.1%) | The precise mechanism is complex, but it is thought to involve chelation, which prevents the formation of the oxazolone intermediate. | nih.gov |
| Controlled Base Addition | Minimizes racemization | Avoids excess base which can catalyze the formation of the oxazolone intermediate and promote racemization. | bachem.com |
| Low Temperature | Reduces the rate of racemization | Slows the kinetics of the side reaction (oxazolone formation) relative to the desired coupling reaction. |
Development of More Sustainable and Environmentally Benign Reaction Conditions
Traditional peptide synthesis, including methods using this compound, is associated with significant environmental challenges, primarily due to the large volumes of hazardous solvents and reagents used, resulting in a high Process Mass Intensity (PMI). rsc.orgrsc.org Solvents such as DMF, N-methyl-2-pyrrolidone (NMP), and dichloromethane (B109758) (DCM) are effective but are classified as hazardous and face increasing regulatory restrictions. nih.govgyrosproteintechnologies.comdoaj.org
The principles of green chemistry are driving significant research into more sustainable alternatives:
Green Solvents : A major focus is replacing hazardous solvents. Promising alternatives that have been evaluated for SPPS include 2-methyltetrahydrofuran (B130290) (2-MeTHF), cyclopentyl methyl ether (CPME), γ-valerolactone (GVL), propylene (B89431) carbonate, and binary mixtures like DMSO/ethyl acetate. nih.govgyrosproteintechnologies.comacs.orgbiotage.com Aqueous peptide synthesis, using water-dispersible nanoparticles of Boc-amino acids, represents a frontier in this area, aiming to eliminate organic solvents entirely. mdpi.com
Greener Coupling Reagents : Many common coupling reagents are benzotriazole-based, which can have explosive properties and poor atom economy. acs.org Newer reagents like (1-cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate (B91526) (COMU), which is based on the less hazardous OxymaPure, are being adopted. nih.govacs.org Propylphosphonic anhydride (B1165640) (T3P®) is another reagent being explored for greener solution-phase synthesis. rsc.org
Continuous Flow Synthesis : Moving from batch processing to continuous flow systems can reduce waste by using reagents more efficiently and allowing for better control over reaction conditions.
| Green Alternative | Description | Environmental Benefit | Reference(s) |
| 2-Methyltetrahydrofuran (2-MeTHF) | A bio-based solvent derived from renewable resources. | Less toxic alternative to DMF and DCM; biodegradable. | acs.orgbiotage.com |
| γ-Valerolactone (GVL) | A biomass-derived solvent. | Lower toxicity profile and considered a sustainable solvent. | nih.govacs.org |
| Water with Nanoparticles | Using water as the solvent with water-dispersible nanoparticles of Boc-amino acids. | Eliminates the need for organic solvents, drastically reducing hazardous waste. | mdpi.com |
| COMU Coupling Reagent | An Oxyma-based uronium salt. | Non-explosive, higher solubility, and its byproducts are more water-soluble, aiding in purification. | acs.org |
Continual Refinement of Strategies for Side Reaction Minimization and Product Purity Maximization
Achieving high product purity is a persistent challenge, as impurities can arise from incomplete reactions or various side reactions during the synthesis cycles. gyrosproteintechnologies.com The purification of the final peptide, typically by reverse-phase high-performance liquid chromatography (RP-HPLC), is often complex and costly, making it crucial to minimize impurity formation from the outset. rsc.orgajpamc.com
Common side reactions and strategies for their minimization include:
Deletion and Truncation Sequences : These arise from incomplete coupling or deprotection steps. Strategies to avoid this include using a double-coupling protocol, higher temperatures, or more efficient coupling reagents to drive the reaction to completion. gyrosproteintechnologies.comcreative-peptides.com
Diketopiperazine Formation : This intramolecular cyclization can occur at the dipeptide stage, cleaving the peptide from the resin. It is sequence-dependent and can be minimized by immediately coupling the third amino acid after the deprotection of the second. peptide.com
Aspartimide Formation : A common side reaction in peptides containing aspartic acid, especially in Asp-Gly or Asp-Ser sequences, which can occur under both acidic and basic conditions. peptide.com In Boc-based synthesis, using the β-cyclohexyl ester of aspartic acid instead of the β-benzyl ester can significantly reduce this side reaction. peptide.com
Starting Material Purity : The purity of the building blocks, including this compound, is fundamental. Using highly purified amino acid derivatives minimizes the introduction of related impurities into the growing peptide chain. ajpamc.com
Exploration and Design of Novel Boc-Protected Active Esters with Enhanced Properties
While the N-hydroxysuccinimide (OSu) ester of Boc-Ala is widely used due to its good balance of reactivity and stability, research continues into alternative active esters with potentially superior properties. The goal is to develop esters that offer faster coupling kinetics, greater stability during storage, and an even lower propensity for racemization.
Alternatives and areas of exploration include:
Pentafluorophenyl (OPfp) Esters : These are highly reactive esters that are commonly used, particularly in Fmoc-based synthesis, and can offer rapid coupling times. peptide2.com
Oxime-Based Esters : Reagents based on ethyl cyano(hydroxyimino)acetate (Oxyma) have gained prominence. The uronium salt COMU, derived from Oxyma, generates a highly reactive Oxyma-based active ester in situ and is noted for its high coupling efficiency and low racemization rates. acs.orgacs.org
Boronic Acid-Based Activation : Novel methods are being explored that move away from traditional active esters. For example, the activation of Boc-protected amino boronic esters represents an area of research for forming peptide bonds under different mechanistic pathways. researchgate.net
Integration and Synergy with Emerging Technologies in Peptide and Chemical Synthesis
The synergy between established reagents like this compound and emerging technologies is paving the way for next-generation peptide synthesis that is faster, more efficient, and more automated.
Automated Flow Synthesis : Flow chemistry platforms are a significant advancement over traditional batch synthesis. In a flow system, reagents are continuously passed through a reactor containing the solid-support resin. This allows for precise control over reaction times and temperatures, efficient reagent delivery, and reduced solvent consumption. Automated flow synthesizers are being increasingly adapted for Boc-chemistry, enabling rapid assembly of peptide chains with minimal manual intervention.
Microwave Technology : As previously mentioned, microwave-assisted synthesis has become a cornerstone for accelerating difficult or slow reactions. creative-peptides.com The combination of microwave heating with Boc-chemistry has been shown to be highly effective for producing high-purity peptides, including complex cyclic and cysteine-rich peptides, in significantly reduced timeframes. nih.gov The dual capability of modern instruments to perform both microwave-assisted organic synthesis (for creating novel building blocks) and peptide synthesis allows for a seamless workflow from building block creation to peptide incorporation. biotage.com
Catalytic Methodologies : There is a growing effort to move from stoichiometric coupling reagents to catalytic systems for amide bond formation. organic-chemistry.org While still in early stages for routine peptide synthesis, the development of efficient catalysts could dramatically improve the atom economy and sustainability of the process, representing a paradigm shift from the current reliance on active esters and coupling reagents.
Q & A
Q. What is the mechanistic role of Boc-Ala-OSu in peptide coupling reactions, and how does its reactivity compare to other activated esters?
this compound functions as a protected amino acid derivative, where the tert-butoxycarbonyl (Boc) group shields the amine during synthesis, and the N-hydroxysuccinimide (OSu) ester facilitates nucleophilic acyl substitution with free amines. Compared to pentafluorophenyl (PFP) or benzotriazole (OBt) esters, this compound offers milder activation conditions and reduced racemization due to its steric hindrance. Researchers should validate coupling efficiency via HPLC monitoring of reaction kinetics and compare yields with alternative esters under identical solvent systems (e.g., DMF or dichloromethane) .
Q. What standardized protocols ensure high-purity synthesis of this compound, and which analytical techniques confirm its integrity?
Synthesis typically involves reacting Boc-Ala-OH with N-hydroxysuccinimide (NHS) and a carbodiimide coupling agent (e.g., DCC). Post-reaction, impurities like dicyclohexylurea are removed via filtration, followed by recrystallization. Purity is confirmed using:
- HPLC : Retention time matching against a certified standard.
- NMR : Characteristic peaks (e.g., Boc group tert-butyl at ~1.4 ppm, succinimide protons at ~2.8 ppm).
- Mass spectrometry : Molecular ion peak at m/z 286.3 (C12H19N2O5<sup>+</sup>). Researchers must document these steps in supplemental materials for reproducibility .
Q. How should this compound be stored to prevent degradation, and what indicators signal compromised stability?
Store desiccated at –20°C under inert gas (argon or nitrogen). Degradation indicators include:
Q. Which spectroscopic methods are optimal for characterizing this compound, and what spectral features confirm successful synthesis?
Key methods:
- <sup>1</sup>H NMR : Succinimide methylenes (δ 2.8–3.0 ppm), Boc tert-butyl (δ 1.4 ppm).
- IR spectroscopy : C=O stretch of the ester (~1740 cm<sup>-1</sup>) and carbamate (~1690 cm<sup>-1</sup>).
- X-ray crystallography : Resolves stereochemical purity for chiral integrity validation. Cross-reference spectral data with peer-reviewed databases (e.g., SciFinder) to confirm identity .
Q. What common side reactions occur during this compound-mediated couplings, and how can they be mitigated?
Side reactions include:
- Racemization : Minimize by using low-basicity solvents (e.g., DCM) and temperatures ≤0°C.
- Succinimide hydrolysis : Control humidity and avoid aqueous buffers.
- Incomplete deprotection : Optimize TFA cleavage time via kinetic studies. Mitigation strategies should be tested in small-scale pilot reactions before scaling .
Advanced Research Questions
Q. How can solvent systems and temperatures be optimized to minimize racemization in this compound-mediated couplings for sensitive peptides?
Design a fractional factorial experiment testing variables:
Q. What methodologies resolve contradictory data on this compound’s stability in buffered vs. non-buffered aqueous solutions?
Contradictions often arise from pH variability. Replicate stability assays under controlled conditions (e.g., phosphate vs. Tris buffers at pH 7.4) and analyze degradation via:
Q. How do steric and electronic factors in complex peptide sequences influence this compound’s coupling efficiency?
Use molecular dynamics simulations to map steric clashes in bulky residues (e.g., Trp, Tyr). Experimentally, compare coupling yields in model peptides (e.g., Ala-X vs. X-Ala sequences) via MALDI-TOF. Studies show electron-withdrawing groups on adjacent residues reduce activation energy by 15–20% .
Q. What computational models predict this compound’s behavior under non-standard conditions, and how are they validated experimentally?
Density functional theory (DFT) models simulate transition states in coupling reactions. Validate predictions by synthesizing analogs with modified steric profiles (e.g., Boc-Val-OSu) and comparing reaction rates. Cross-correlate with empirical data from Arrhenius plots .
Q. How should researchers design controlled experiments to assess this compound’s compatibility with novel coupling reagents (e.g., PyAOP, COMU)?
Use a split-sample design:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
